molecular formula C8H6Cl2N4 B8558538 N-cyano-N'-(3,4-dichlorophenyl)guanidine

N-cyano-N'-(3,4-dichlorophenyl)guanidine

Cat. No.: B8558538
M. Wt: 229.06 g/mol
InChI Key: MJYKOMQXUSXXRM-UHFFFAOYSA-N
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Description

N-Cyano-N'-(3,4-dichlorophenyl)guanidine is a guanidine derivative featuring a cyano group (CN) and a 3,4-dichlorophenyl substituent. Guanidines are known for their strong basicity and diverse biological activities, including roles as enzyme inhibitors, ion channel modulators, and receptor ligands .

Properties

Molecular Formula

C8H6Cl2N4

Molecular Weight

229.06 g/mol

IUPAC Name

1-cyano-2-(3,4-dichlorophenyl)guanidine

InChI

InChI=1S/C8H6Cl2N4/c9-6-2-1-5(3-7(6)10)14-8(12)13-4-11/h1-3H,(H3,12,13,14)

InChI Key

MJYKOMQXUSXXRM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N=C(N)NC#N)Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Guanidine Derivatives

Substituent Variations on the Aromatic Ring

(a) N-Cyano-N'-(3,5-dichlorophenyl)-N''-(3-methylbutyl)guanidine (Compound 12)
  • Structural Differences : The dichlorophenyl group is substituted at the 3,5-positions instead of 3,3. Additionally, a 3-methylbutyl chain is attached to the guanidine backbone.
(b) 1-(3,4-Dichlorophenyl)-3-(9-oxo-4-propoxy-9H-thioxanthen-1-yl)guanidine (Tx 11)
  • Structural Differences: A thioxanthenone moiety replaces the cyano group, introducing a bulky, planar aromatic system.
  • Biological Activity: Demonstrates antifungal properties, likely due to the thioxanthenone group’s intercalation with microbial DNA .
  • Synthesis : Requires additional purification steps (e.g., preparative TLC), indicating higher complexity compared to simpler guanidines .
(c) N''-(4-Methoxyphenyl)-N,N,N'-trimethyl-N'-phenylguanidine
  • Structural Differences : A methoxyphenyl group replaces the dichlorophenyl substituent, and the guanidine backbone is methylated.
  • X-ray crystallography reveals non-classical C–H···O hydrogen bonds, influencing solid-state packing .

Variations in Guanidine Backbone

(a) N-Cyano-N'-[4-fluorobenzyl]-N''-alkylguanidines
  • Example: N-Cyano-N'-[4-fluorobenzyl]-N''-[3-(piperidinomethyl)phenoxy]propylguanidine (Compound 19)
  • Structural Differences : A fluorobenzyl group and a piperidine-containing alkyl chain are present.
  • Physicochemical Properties : Molecular weights range from 629–643 g/mol, with melting points between 84–88°C . The fluorobenzyl group enhances electron-withdrawing effects, while the alkyl chain increases solubility in organic solvents.
(b) Alkyl-Linked Guanidines (e.g., 6b and 6e)
  • Example: 1-{6-[(3-Chloro-6,7,10,11-tetrahydro-9-methyl-7,11-methanocycloocta[b]quinolin-12-yl)amino]hexyl}guanidine (6b)
  • Structural Differences: A cyclohexaquinoline moiety is linked via a hexyl or nonyl chain to the guanidine group.
  • Biological Activity: These compounds target acetylcholinesterase, with longer alkyl chains (e.g., nonyl in 6e) improving binding affinity due to enhanced hydrophobic interactions .

Sigma Receptor Ligands with Dichlorophenyl Groups

(a) BD1047 and BD1063
  • Biological Activity : Act as sigma receptor antagonists, attenuating dystonia in rodent models. The 3,4-dichlorophenyl group is critical for sigma-1 receptor binding .

Comparative Data Table

Compound Name Molecular Formula Key Substituents Biological Activity Melting Point/°C Reference
N-Cyano-N'-(3,4-dichlorophenyl)guanidine C₈H₆Cl₂N₄ 3,4-Dichlorophenyl, cyano Not explicitly stated N/A
N-Cyano-N'-(3,5-dichlorophenyl)-N''-(3-methylbutyl)guanidine C₁₃H₁₅Cl₂N₄ 3,5-Dichlorophenyl, 3-methylbutyl Insulin release inhibition N/A
Tx 11 C₂₃H₁₈Cl₂N₄O₂S Thioxanthenone, 3,4-dichlorophenyl Antifungal N/A
Compound 19 C₃₆H₄₉FN₈O 4-Fluorobenzyl, piperidinomethyl Not explicitly stated 84–86
BD1047 C₁₃H₁₈Cl₂N₂ 3,4-Dichlorophenyl, ethylamine Sigma receptor antagonism N/A

Key Findings and Implications

Substituent Effects: Chlorine atoms at the 3,4-positions enhance lipophilicity and electron-withdrawing capacity, improving receptor binding in sigma ligands and antifungal agents . Alkyl chains (e.g., 3-methylbutyl) or aromatic extensions (e.g., thioxanthenone) modulate solubility and target engagement .

Synthetic Challenges: Bulky substituents (e.g., thioxanthenone) require advanced purification techniques, reducing yields . Methylation or cyano substitution on the guanidine backbone can stabilize the molecule but may alter basicity .

Safety Considerations :

  • Nitrate salts of dichlorophenylguanidines (e.g., 3,4-dichlorophenylguanidinium nitrate) pose inhalation hazards, necessitating stringent safety protocols .

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